![molecular formula C12H8Cl2O2 B2426124 1-[5-(3,4-Dichlorophenyl)furan-2-yl]ethanone CAS No. 59522-69-9](/img/structure/B2426124.png)
1-[5-(3,4-Dichlorophenyl)furan-2-yl]ethanone
Descripción general
Descripción
1-[5-(3,4-Dichlorophenyl)furan-2-yl]ethanone is a chemical compound . It is also known as Ethanone, 1-[5-(3,4-dichlorophenyl)-2-furanyl]- . The molecular formula of this compound is C12H8Cl2O2 .
Molecular Structure Analysis
The molecular structure of 1-[5-(3,4-Dichlorophenyl)furan-2-yl]ethanone consists of a furan ring attached to a dichlorophenyl group and an ethanone group . The molecular weight of this compound is 255.1 .Chemical Reactions Analysis
While specific chemical reactions involving 1-[5-(3,4-Dichlorophenyl)furan-2-yl]ethanone are not detailed in the search results, furan derivatives are known to be important building blocks in organic chemistry . They can undergo various chemical transformations, including reactions with sulfur ylides and alkynes .Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Agents
A study by Bhoot et al. (2011) synthesized derivatives of 1-[5-(3,4-Dichlorophenyl)furan-2-yl]ethanone and evaluated them for antibacterial, antifungal, and antitubercular activities. These compounds showed promising results in this field (Bhoot, Khunt, & Parekh, 2011).
Molecular Docking and Antibacterial Activity
A study conducted by Khumar et al. (2018) involved synthesizing novel series of 1-[5-(furan-2-yl)-4,5-dihydro-3-(4-morpholinophenyl)pyrazol-1-yl]ethanone derivatives, derived from 1-[5-(3,4-Dichlorophenyl)furan-2-yl]ethanone. These compounds were screened for antimicrobial activity and showed varying effects against bacterial strains. The study also utilized molecular docking to understand the binding interactions of these compounds with bacterial proteins (Khumar, Ezhilarasi, & Prabha, 2018).
Antimicrobial Evaluation and Molecular Docking
Mathew et al. (2020) synthesized and characterized compounds derived from 1-(5-(5-(4-chlorophenyl)furan-2-yl)-4,5-dihyropyrazol-1-yl ethanone. They conducted in vitro antimicrobial studies, in silico molecular docking, and ADME prediction. The compounds displayed good to moderate antimicrobial activity, and the docking studies indicated potential for bacterial protein interaction (Mathew, Chinnamanayakar, & Ramanathan, 2020).
Photoinduced Oxidative Annulation
Zhang et al. (2017) explored the photoinduced oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, including derivatives of 1-[5-(3,4-Dichlorophenyl)furan-2-yl]ethanone. This study provided access to highly functionalized polyheterocyclic compounds, demonstrating the utility of this compound in advanced organic synthesis (Zhang et al., 2017).
Antiinflammatory and Antibacterial Agents
Ravula et al. (2016) synthesized novel pyrazoline derivatives from 1-(4-chlorophenyl)-3-(4-substituted phenyl)-5-(5-(4-nitrophenyl) furan-2-yl)- 4,5-dihydro-1H-pyrazole, derived from 1-[5-(3,4-Dichlorophenyl)furan-2-yl]ethanone. These compounds exhibited notable antiinflammatory and antibacterial activities, with some showing potent effects in both in vivo and in vitro studies (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).
Biocides
Saxena and Singh (1994) discussed the synthesis and biological properties of difluoroboron(III) compounds using ligands prepared from 1-[5-(3,4-Dichlorophenyl)furan-2-yl]ethanone. These compounds were tested for fungicidal and bactericidal properties, demonstrating their potential as effective biocides (Saxena & Singh, 1994).
Antioxidant and Antimicrobial Activities
Lokeshwari and Kumar (2017) synthesized novel isoxazoles using 1-[5-(3,4-Dichlorophenyl)furan-2-yl]ethanone and evaluated them for antioxidant and antimicrobial activities. They found that some compounds exhibited excellent radical scavenging and antimicrobial susceptibilities (Lokeshwari & Kumar, 2017).
Chiral Intermediate Synthesis
Miao et al. (2019) utilized a bacterial strain for the biocatalysis of 2-chloro-1-(2,4-dichlorophenyl) ethanone, structurally related to 1-[5-(3,4-Dichlorophenyl)furan-2-yl]ethanone, to synthesize chiral intermediates for antifungal agents. This study showcased the application of biotransformation in synthesizing chiral intermediates for drug development (Miao, Liu, He, & Wang, 2019).
Propiedades
IUPAC Name |
1-[5-(3,4-dichlorophenyl)furan-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2/c1-7(15)11-4-5-12(16-11)8-2-3-9(13)10(14)6-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPOSCDUALZSLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(3,4-Dichlorophenyl)furan-2-yl)ethanone | |
Synthesis routes and methods
Procedure details












Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

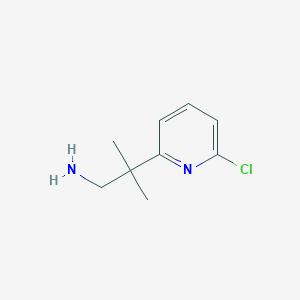

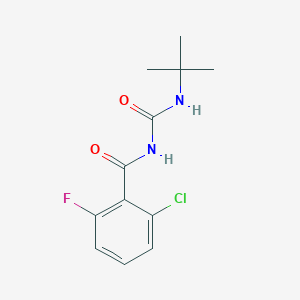
![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2426047.png)
![3-Methyl-1-oxo-2-pentyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2426049.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2426050.png)
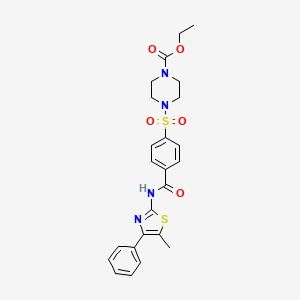
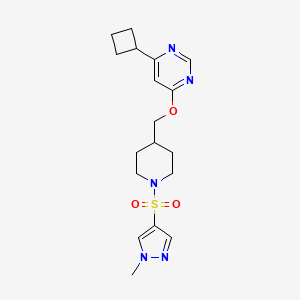
![[5-(4-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanone](/img/structure/B2426053.png)
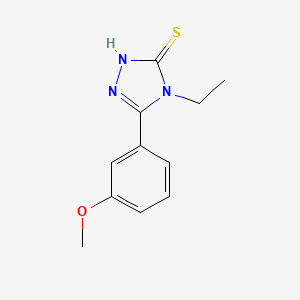
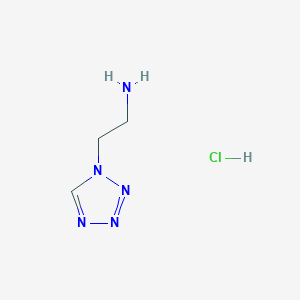
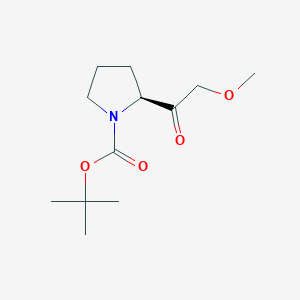
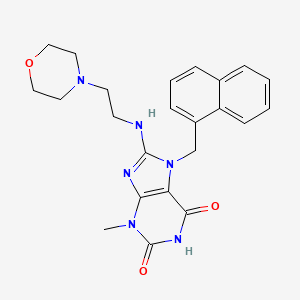
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2426064.png)